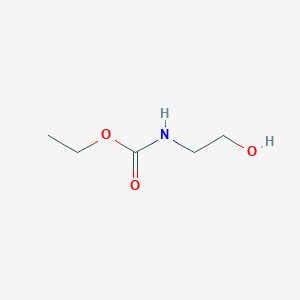

ethyl N-(2-hydroxyethyl)carbamate

Description

Significance of Carbamate (B1207046) Chemistry in Academic Research

Carbamates, a class of organic compounds derived from the unstable carbamic acid, are characterized by the R–O–CO–NH–R' functional group. scielo.br This structural motif has garnered significant attention in academic research due to its remarkable versatility and stability. scielo.brnih.govacs.org In medicinal chemistry, the carbamate linkage is a common bioisostere for the amide bond in peptides, offering enhanced metabolic stability against proteolysis and improved cell membrane permeability. nih.govacs.org This has led to their incorporation into a wide array of therapeutic agents and prodrugs. nih.govacs.org Beyond pharmaceuticals, carbamates are integral to other scientific disciplines. They serve as crucial protecting groups for amines in organic synthesis, are foundational components in the polymer industry for materials like polyurethanes, and have been developed as pesticides in agriculture. scielo.brnih.govacs.org The diverse applications of carbamates underscore their importance as a subject of ongoing academic investigation. scielo.br

Overview of Ethyl N-(2-hydroxyethyl)carbamate within the Carbamate Class

Ethyl N-(2-hydroxyethyl)carbamate, with the chemical formula C5H11NO3, is a specific member of the carbamate class that features both an ethyl ester and a 2-hydroxyethyl group attached to the nitrogen atom. nih.gov This bifunctional nature allows for a range of chemical transformations and applications in research. The presence of the hydroxyl group imparts a degree of polarity and a site for further chemical modification.

Standard synthetic routes to this compound include the reaction of 2-hydroxyethylamine with ethyl chloroformate or the transesterification of dialkyl carbonates. A greener synthesis approach using ethanol (B145695) and urea (B33335) has also been explored to minimize the use of hazardous reagents. In research, ethyl N-(2-hydroxyethyl)carbamate has been utilized as a reagent in biochemical assays to study enzyme inhibition and metabolic pathways. Furthermore, it serves as an intermediate in the synthesis of more complex molecules, including pharmaceutical candidates.

Research Gaps and Future Directions in Ethyl N-(2-hydroxyethyl)carbamate Studies

While the fundamental properties and some applications of ethyl N-(2-hydroxyethyl)carbamate are established, several areas warrant further investigation. A significant research gap exists in fully elucidating its metabolic fate and toxicological profile. Although some studies have noted its weak carcinogenic properties and its enzymatic oxidation by cytochrome P450, a comprehensive understanding of its mechanism of action and potential for bioactivation to reactive metabolites is still lacking. nih.govnih.gov

Future research could focus on several key directions. A more in-depth investigation into its role as a building block in medicinal chemistry could lead to the discovery of novel therapeutic agents. For instance, the hydroxyl group offers a convenient handle for derivatization to create libraries of related compounds for biological screening. Another promising avenue is the exploration of its use in the development of new materials, leveraging the carbamate and hydroxyl functionalities for polymerization or surface modification applications. Furthermore, detailed mechanistic studies on its metabolism and potential toxicity are crucial for a complete safety assessment and to understand its environmental impact.

Physicochemical Properties of Ethyl N-(2-hydroxyethyl)carbamate

| Property | Value |

| Molecular Formula | C5H11NO3 |

| Molecular Weight | 133.15 g/mol |

| Melting Point | 87°C |

| Boiling Point | 112–114°C (at 0.6 Torr) |

| Density | 1.101 ± 0.06 g/cm³ |

| Phase at 25°C | Solid |

| Water Solubility | Limited (~5 mg/mL at 20°C) |

| Ethanol Solubility | Freely soluble |

| DMSO Solubility | >50 mg/mL |

| Chloroform Solubility | Sparingly soluble |

| Data sourced from multiple references. nih.gov |

Spectroscopic Data of Ethyl N-(2-hydroxyethyl)carbamate

| Spectroscopic Technique | Key Features |

| ¹H NMR (DMSO-d₆) | δ 1.19 (t, 3H, CH₃–CH₂–O); δ 3.41 (q, 2H, CH₂–O–C=O); δ 3.50 (t, 2H, NH–CH₂–CH₂–OH); δ 4.70 (s, 1H, –OH) |

| ¹³C NMR (DMSO-d₆) | δ 14.1 (CH₃), 60.8 (CH₂–O–C=O), 63.5 (NH–CH₂–CH₂–OH), 156.2 (C=O) |

| Infrared (IR) Spectroscopy | Strong absorption at 1705 cm⁻¹ (C=O stretch); Broad band at 3300–3500 cm⁻¹ (O–H and N–H stretches) |

| Mass Spectrometry (MS) | Molecular ion peak: m/z 133.1 ([M]⁺); Fragments: m/z 88 (loss of –OCH₂CH₃), m/z 60 (NH–CH₂–CH₂–OH) |

| Data sourced from reference . |

Established Synthetic Routes to Ethyl N-(2-hydroxyethyl)carbamate and Analogues

Reaction of Ethylene (B1197577) Carbonate with Nitrogenous Reagents

The synthesis of 2-hydroxyethyl carbamates, including the title compound, can be achieved through the reaction of ethylene carbonate with nitrogenous reagents like ammonia. nih.gov This method offers a direct route to the core structure. For instance, 2-hydroxyethyl carbamate is synthesized by reacting ethylene carbonate with ammonia. nih.gov

Furthermore, the reaction of ethylene glycol and urea can proceed via a consecutive mechanism where the first step is the formation of 2-hydroxyethyl carbamate. This intermediate then undergoes further reaction to produce ethylene carbonate and ammonia. researchgate.net Studies have also explored the use of various amines with ethylene carbonate in the presence of a catalyst like cesium carbonate, which can lead to the formation of 2-hydroxyethyl carbamates. researchgate.net

Curtius Rearrangement and Isocyanate Intermediates

The Curtius rearrangement is a powerful tool in organic synthesis for converting carboxylic acids into amines, urethanes, or ureas through an isocyanate intermediate. wikipedia.orgnih.govorganic-chemistry.org This reaction involves the thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid, to an isocyanate, which can then be trapped by a nucleophile like an alcohol to form a carbamate. wikipedia.orgorganic-chemistry.orgnih.gov

The key steps of the Curtius rearrangement are:

Formation of an acyl azide from a carboxylic acid derivative. organic-chemistry.org

Thermal or photochemical rearrangement of the acyl azide to an isocyanate with the loss of nitrogen gas. wikipedia.orgmasterorganicchemistry.com

Nucleophilic attack of an alcohol on the isocyanate to yield the corresponding carbamate. wikipedia.org

This method is valued for its tolerance of a wide range of functional groups and the retention of stereochemistry during the rearrangement. nih.govnih.gov Isocyanates are versatile intermediates that can react with various nucleophiles to produce a range of compounds, including urethanes (carbamates) and ureas. nih.govnih.gov For instance, ethyl 2-isocyanatoacetate can be synthesized from ethyl hydrogen malonate via a Curtius rearrangement using diphenylphosphoryl azide. nih.gov

The synthesis of N-substituted ethyl carbamates can also be achieved by reacting isocyanates with a Reformatzky reagent (ethyl zinc bromide acetate) in a process that is noted for its high yield and purity of the product. google.com

Alternative Approaches Utilizing Phosgene (B1210022) Derivatives

Phosgene and its derivatives are common reagents for the synthesis of carbamates. pharmaceutical-networking.comvandemark.com Ethyl N-(2-hydroxyethyl)carbamate can be synthesized by reacting 2-aminoethanol with ethyl chloroformate. This reaction is typically performed in a solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) with a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct.

While effective, the use of phosgene and its derivatives raises safety concerns due to their high toxicity. pharmaceutical-networking.com This has led to the development of alternative, safer methods for carbamate synthesis.

Carbon Dioxide Mediated Synthesis

The utilization of carbon dioxide (CO2) as a C1 synthon for chemical synthesis is an area of growing interest due to its abundance and non-toxic nature. researchgate.net Several strategies have been developed to activate the thermodynamically stable and kinetically inert CO2 molecule for the formation of carbon-heteroatom bonds, including the synthesis of carbamates. researchgate.net

One approach involves the three-component coupling of an amine, carbon dioxide, and an alkyl halide. nih.gov This method often employs a catalyst, such as cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI), to facilitate the reaction. nih.gov The reaction proceeds by forming a carbamate anion from the amine and CO2, which is then alkylated by the alkyl halide. nih.gov

Electrochemical methods have also been developed for the CO2-mediated synthesis of carbamates. An electrocatalyzed three-component cascade reaction of CO2, amines, and N-alkenylsulfonamides provides an environmentally friendly route to carbamate compounds. rsc.org

Protecting Group Strategies for Amine Functionalities

In multi-step organic synthesis, it is often necessary to protect amine functionalities to prevent unwanted side reactions. nih.gov Carbamates are one of the most widely used protecting groups for amines due to their stability under various reaction conditions and the relative ease of their removal. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org

Common carbamate protecting groups include:

tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (B1257347) (Boc2O) and removed with acid. nih.govmasterorganicchemistry.com

Carboxybenzyl (Cbz): Installed using benzyl (B1604629) chloroformate and removed by catalytic hydrogenation. nih.govmasterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc): Removed under basic conditions. nih.govorganic-chemistry.org

The table below summarizes some common amine protecting groups and their deprotection conditions.

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., trifluoroacetic acid) |

| Carboxybenzyl | Cbz | Catalytic hydrogenation (e.g., Pd-C, H2) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) |

| Trimethylsilylethyloxycarbonyl | Teoc | Fluoride sources |

| 1,3-dithian-2-ylmethoxycarbonyl | Dmoc | Oxidative conditions |

Data sourced from multiple scientific papers. nih.govmasterorganicchemistry.comorganic-chemistry.org

Synthesis of Thio-analogues

The synthesis of thio-analogues of carbamates, such as thiocarbamates, involves similar synthetic strategies but with sulfur-containing reagents. For example, the synthesis of benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, a thiazole-containing analogue, has been reported. mdpi.com This synthesis involved the reduction of a corresponding ester to the hydroxyethyl (B10761427) side chain. mdpi.com The development of new protecting groups, such as the 1,3-dithiane-based dM-Dmoc group, which can be removed under nearly neutral oxidative conditions, provides further options for the synthesis of complex molecules containing thio-functionalities. nih.gov

Advanced Synthetic Approaches and Methodological Developments

The synthesis of carbamates, including ethyl N-(2-hydroxyethyl)carbamate, has evolved beyond traditional methods, embracing more efficient and sophisticated strategies. These advanced approaches prioritize atom economy, catalytic efficiency, and the construction of complex molecular architectures from simple precursors.

One-Pot Multicomponent Reactions

A general strategy involves the three-component coupling of an amine, carbon dioxide (or a surrogate), and an alkyl halide. organic-chemistry.orgacs.org For instance, primary amines can react with CO2 and an alkyl halide in the presence of a base like cesium carbonate to furnish N-alkyl carbamates. acs.org The development of novel MCRs remains a key area of research, with reactions like the Strecker and Bucherer-Bergs reactions demonstrating the power of this approach to generate complex structures, such as hydantoins, from simple starting materials through carbamate-related intermediates. nih.gov

Catalytic Synthesis Routes

Catalytic methods offer a green and efficient alternative for carbamate synthesis. Various catalytic systems have been developed to facilitate the formation of carbamates from different precursors, such as amines and dialkyl carbonates or CO2. scispace.com

Zinc salts, particularly zinc acetate, have been shown to be effective catalysts for the synthesis of carbamates directly from aromatic amines, CO2, and silicate (B1173343) esters. nih.gov The catalytic activity can be enhanced by the addition of N-donor ligands. This system operates through an isocyanate intermediate and demonstrates good substrate scope and selectivity. nih.gov Other catalytic systems employ amine-functionalized ionic liquids or binary Mg/Fe oxides for the synthesis of related heterocyclic structures like 2-oxazolidinones from carbamates and epoxides, highlighting the broad utility of catalysis in carbamate chemistry. ionike.comrsc.org The Lossen rearrangement, a classic transformation of hydroxamic acids, can be catalyzed by N-methylimidazole to produce carbamates under mild, one-pot conditions, avoiding harsh reagents. organic-chemistry.org

Table 1: Overview of Catalytic Methods in Carbamate and Related Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Zn(OAc)₂ / 1,10-phenanthroline | Aromatic amine, CO₂, Silicate ester | N-Aryl Carbamate | Commercially available catalyst, reusable, good yields (up to 96%). nih.gov |

| N-Methylimidazole (NMI) | Hydroxamic acid, Alcohol | Aromatic/Aliphatic Carbamate | Mild, one-pot synthesis via Lossen rearrangement; avoids strong reagents. organic-chemistry.org |

| Zirconium(IV) / 2-hydroxypyridine | Dialkyl carbonate, Amine | Carbamate | Catalyzes exchange process; can be accelerated by microwaves. organic-chemistry.org |

| Copper salts | Amine, Alkoxycarbonyl radical | Carbamate | Mild conditions, compatible with a wide range of amines. organic-chemistry.org |

| Binary Mg/Fe oxides | Epoxide, Carbamate | 2-Oxazolidinone (B127357) | Heterogeneous, magnetically separable catalyst with high activity. ionike.com |

Directed Metalation Strategies for Carbamate Derivatives

Directed ortho-metalation (DoM) is a powerful regioselective tool in aromatic chemistry for the synthesis of polysubstituted aromatic compounds. wikipedia.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. nih.govacs.orgorganic-chemistry.org

The O-carbamate group, particularly the N,N-diethylcarbamoyl group (-OCONEt₂), is recognized as one of the most powerful DMGs. nih.govacs.orgnih.gov This strength is attributed to its potent ability to chelate the lithium reagent, thereby increasing the kinetic acidity of the ortho-protons. organic-chemistry.orguwindsor.ca The resulting ortho-lithiated species can then be trapped by a wide range of electrophiles to introduce new functional groups with high regioselectivity. nih.govacs.org This methodology provides a reliable route to 1,2-disubstituted and more complex aromatic systems that are otherwise difficult to access. researchgate.net The stability of the lithiated intermediate is crucial; while N,N-diethyl carbamates are stable at low temperatures (-78 °C), they can undergo rearrangement at higher temperatures in a process known as the anionic ortho-Fries rearrangement. uwindsor.ca

Table 2: Relative Strength of Common Directed Metalation Groups (DMGs)

| Relative Strength | DMG Functional Group |

|---|---|

| Strong | -OCONR₂, -CONR₂, -SO₂NR₂, Oxazoline |

| Moderate | -OMe, -NR₂, -CH₂NR₂ |

| Weak | -Cl, -F, -CF₃ |

This table represents a generalized hierarchy; actual reactivity can be influenced by specific substrate and reaction conditions. nih.govorganic-chemistry.orguwindsor.ca

Chemical Reactivity and Reaction Mechanisms

The presence of both a nucleophilic hydroxyl group and an electrophilic carbamate carbonyl within the same molecule imparts ethyl N-(2-hydroxyethyl)carbamate with a predisposition for intramolecular reactions. These transformations are key to synthesizing important heterocyclic structures.

Intramolecular Transformations

The 1,2-aminoalcohol motif within ethyl N-(2-hydroxyethyl)carbamate is a direct precursor to 2-oxazolidinones. The intramolecular cyclization can be promoted under various conditions. For instance, the reaction between epoxy compounds and carbamates, which proceeds through a hydroxyethyl carbamate-like intermediate, can be catalyzed by homogenous bases or heterogeneous catalysts like binary Mg-Fe oxides to yield 2-oxazolidinones. ionike.com Efficient methods for the synthesis of oxazolidinones often involve the cyclization of amino alcohol carbamates. organic-chemistry.org

Furthermore, derivatives of N-(2-hydroxyethyl)carbamate are pivotal in the synthesis of N-(2-hydroxyethyl)-2-imidazolidinone. A patented process describes the formation of N-(2-hydroxyethyl)-2-imidazolidinone by heating the N-(2-hydroxyethyl)carbamate salt of monoethanolamine in the presence of a base. google.comgoogleapis.com This reaction can also start from 2-oxazolidinone and monoethanolamine, indicating a network of related intermediates where the carbamate plays a central role. google.com More advanced catalytic methods, such as using γ-Al₂O₃ in supercritical CO₂, can facilitate the conversion of related structures, like 2-[(2-aminoethyl)amino]ethan-1-ol, into 1-(2-hydroxyethyl)imidazolidin-2-one, further underscoring the importance of this substitution pattern in forming five-membered heterocyclic rings. researchgate.netmdpi.com

Table 3: Intramolecular Cyclization Products from Carbamate Derivatives

| Starting Material/Intermediate | Product | Reaction Type |

|---|---|---|

| N-(2-Hydroxyethyl)carbamate derivative | 2-Oxazolidinone | Intramolecular Cyclization organic-chemistry.org |

| N-(2-Hydroxyethyl)carbamate salt of monoethanolamine | N-(2-Hydroxyethyl)-2-imidazolidinone | Base-catalyzed Cyclization/Condensation google.comgoogleapis.com |

| 2-[(2-Aminoethyl)amino]ethan-1-ol | 1-(2-Hydroxyethyl)imidazolidin-2-one | γ-Al₂O₃-catalyzed Cyclization in scCO₂ researchgate.netmdpi.com |

| N-Alkyl-N-benzyloxy carbamates with carbon nucleophiles | Protected Cyclic Hydroxamic Acids | Intramolecular Cyclization nih.gov |

Dehydration Pathways

The thermal stability of ethyl N-(2-hydroxyethyl)carbamate is limited at elevated temperatures, leading to decomposition primarily through dehydration pathways. Above 165°C, dehydration reactions become the dominant transformation, resulting in the formation of imidazolidinone derivatives through intermolecular processes.

However, the primary and most studied dehydration pathway is an intramolecular cyclization. The presence of the hydroxyl group on the ethyl chain allows for an internal nucleophilic attack on the carbamate carbonyl carbon. This process, a form of intramolecular dehydration, leads to the formation of a five-membered ring structure, 2-oxazolidinone, and the elimination of ethanol. For analogous hydroxyalkyl carbamates, this type of cyclization has been observed at temperatures as low as 45°C. This reaction highlights the propensity of the molecule to undergo cyclization, a key aspect of its reactivity.

Reaction Scheme: Intramolecular Cyclization (Dehydration)

Influence of Hydrogen Bonding on Reactivity Enhancement

The reactivity of ethyl N-(2-hydroxyethyl)carbamate is significantly enhanced by the presence of intramolecular hydrogen bonding. A hydrogen bond forms between the hydrogen atom of the carbamate nitrogen (N-H) and the oxygen atom of the terminal hydroxyl group (-OH).

This internal hydrogen bond has several important consequences for the molecule's chemical behavior:

Stabilization of Transition States: During intramolecular reactions, such as the cyclization-dehydration pathway to form 2-oxazolidinone, the hydrogen bond helps to lock the molecule in a conformation that is favorable for ring closure. This pre-organization of the reactive centers lowers the activation energy of the reaction by stabilizing the transition state.

Accelerated Kinetics: By lowering the energy barrier, the intramolecular hydrogen bond accelerates the kinetics of both dehydration and transesterification reactions. The hydroxyl group is positioned advantageously to either attack the carbamate carbonyl (cyclization) or be substituted by another alcohol (transesterification).

Intermolecular Reactions

The bifunctional nature of ethyl N-(2-hydroxyethyl)carbamate, possessing both a carbamate and a hydroxyl group, allows it to participate in a variety of intermolecular reactions.

Reactions with Phosphonates and Related Derivatives

Specific studies detailing the direct intermolecular reaction between ethyl N-(2-hydroxyethyl)carbamate and phosphonates or their derivatives are not extensively documented in the reviewed literature. However, the broader classes of compounds to which they belong—carbamates and organophosphorus compounds—are well-known for their interaction as acetylcholinesterase inhibitors. nih.govnih.gov This interaction involves the carbamate or phosphate (B84403) ester group acting as a substrate mimic for acetylcholine, leading to the covalent modification and inactivation of the enzyme's active site serine residue. nih.gov While this is a biological interaction, it underscores the electrophilic nature of the phosphorus center in activated phosphonates and the nucleophilic potential of the carbamate group in a biochemical context.

General organophosphorus reactions, such as the Horner-Wadsworth-Emmons reaction, utilize phosphonate (B1237965) carbanions to react with aldehydes and ketones, a reaction manifold not directly applicable to ethyl N-(2-hydroxyethyl)carbamate as a substrate. wikipedia.orgorganic-chemistry.org Similarly, the Arbuzov reaction is a method for synthesizing phosphonate esters from alkyl halides and phosphites. youtube.com

Transesterification Processes

Ethyl N-(2-hydroxyethyl)carbamate can undergo transesterification at the carbamate ester group, a reaction that is mechanistically similar to the transesterification of carboxylic acid esters. This process involves the substitution of the ethyl group with another alkyl or aryl group from an external alcohol. The reaction can be catalyzed by either acid or base.

Base-Catalyzed Transesterification: In the presence of a strong base, the external alcohol is deprotonated to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbonyl carbon of the carbamate. A tetrahedral intermediate is formed, which subsequently collapses, eliminating the original ethoxide and yielding the new carbamate ester.

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the carbamate is protonated, which increases the electrophilicity of the carbonyl carbon. A neutral molecule of the external alcohol then acts as the nucleophile, attacking the activated carbonyl. Following proton transfer steps, the original ethanol molecule is eliminated, and the new carbamate is formed after deprotonation.

To drive the equilibrium towards the desired product, the reacting alcohol is typically used in large excess as the solvent.

Interactions with Aminoalcohols and Amines

While aminoalcohols like 2-aminoethanol are used in the synthesis of ethyl N-(2-hydroxyethyl)carbamate, the reactivity of the title compound itself with external amines is more complex. A significant reaction pathway, particularly in aqueous or protic environments, is intramolecular cyclization-elimination, which serves as a model for interactions involving the molecule's own functional groups. nih.gov In a process analogous to that of cyclization-activated prodrugs, the terminal hydroxyl group can act as an internal nucleophile, attacking the carbamate carbonyl. At neutral pH, this leads to the formation of 2-oxazolidinone and the elimination of ethanol. nih.gov

Direct intermolecular reactions with external amines can also occur. The N-H proton of the carbamate can be removed by a strong base, creating a nucleophilic nitrogen. Furthermore, the hydroxyl group can be converted into a better leaving group, allowing for nucleophilic substitution by an external amine. In more complex transformations, such as the synthesis of tertiary amines via extrusive alkylation, carbamates are cleaved, and the liberated amine can react with an in-situ generated alkyl halide. However, specific examples detailing the reaction of ethyl N-(2-hydroxyethyl)carbamate with simple amines and aminoalcohols are not prevalent in the surveyed literature.

Degradation Pathways in Engineered Systems

The degradation of carbamates is a significant area of research, particularly for bioremediation and in the food and beverage industry. Engineered systems utilizing enzymes or whole-cell microorganisms have been developed for the breakdown of related carbamate compounds. nih.govnih.govmdpi.com

A key model for the degradation of ethyl N-(2-hydroxyethyl)carbamate is the enzymatic hydrolysis of the structurally similar compound, ethyl carbamate (EC). A novel enzyme, ethyl carbamate hydrolase (ECH), has been isolated from the bacterium Acinetobacter calcoaceticus. nih.gov This enzyme demonstrates high specificity for degrading EC into ethanol, ammonia, and carbon dioxide.

Research has focused on immobilizing ECH to enhance its stability and reusability in engineered systems, such as in the treatment of Chinese liquor to reduce EC content. nih.gov The immobilized enzyme shows considerable resilience and efficiency under process conditions.

| Parameter | Condition | Observation |

|---|---|---|

| Thermal Stability (1 hr incubation) | 20–50 °C | >99% activity retained |

| 80 °C | ~10% activity retained | |

| Ethanol Tolerance (1 hr incubation) | 40% (v/v) Ethanol | ~50% activity retained |

| 60% (v/v) Ethanol | ~40% activity retained | |

| Degradation Efficiency (in Chinese liquor) | 12 hours | 71.6 µg/L of ethyl carbamate degraded |

| Substrate Specificity | Urea | No degradation observed |

These findings suggest that a similar enzymatic approach could be viable for the degradation of ethyl N-(2-hydroxyethyl)carbamate. Carbamate-hydrolyzing enzymes, broadly classified as hydrolases or esterases, are known to cleave the ester bond of the carbamate group, representing a promising pathway for its biodegradation in engineered environments like bioreactors or waste treatment systems. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-2-9-5(8)6-3-4-7/h7H,2-4H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWDPUULTDNNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20971405 | |

| Record name | Ethyl hydrogen (2-hydroxyethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5602-93-7 | |

| Record name | NSC64649 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC11805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl hydrogen (2-hydroxyethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5602-93-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Chemical Degradation Pathways

The chemical stability of ethyl N-(2-hydroxyethyl)carbamate is a critical consideration in its handling, storage, and application. The compound is susceptible to degradation under thermal stress and in the presence of oxidizing agents. Understanding the mechanisms of these degradation pathways is essential for predicting its environmental fate and for the development of stable formulations.

The thermal decomposition of ethyl N-(2-hydroxyethyl)carbamate can proceed through several potential pathways, largely influenced by temperature and the presence of catalysts. While specific studies on this exact molecule are not extensively detailed in publicly available literature, the degradation mechanisms can be inferred from the well-documented thermal behavior of analogous N-substituted and O-alkyl carbamates.

One of the primary thermal degradation routes for carbamates is elimination, which can occur in two ways:

Formation of an isocyanate and an alcohol: This is a retro-urethane reaction. For ethyl N-(2-hydroxyethyl)carbamate, this would yield 2-hydroxyethyl isocyanate and ethanol (B145695).

Decarboxylation to form an amine, an alkene, and carbon dioxide: This pathway is common for ethyl carbamates and involves a cyclic transition state. In the case of ethyl N-(2-hydroxyethyl)carbamate, this would produce 2-aminoethanol, ethylene (B1197577), and carbon dioxide. researchgate.net

Studies on ethyl N-methyl-N-phenylcarbamate have shown that it decomposes unimolecularly in the gas phase to yield N-methylaniline, carbon dioxide, and ethylene, proceeding through a cyclic transition state. researchgate.net Similarly, ethyl N-methylcarbamate has been observed to decompose into methylamine, carbon dioxide, and ethylene, or alternatively, to methyl isocyanate and ethanol. researchgate.net The thermal decomposition of t-butyl N-arylcarbamates has also been shown to produce carbon dioxide, isobutylene, and the corresponding amine via a cyclic mechanism. cdnsciencepub.comcdnsciencepub.com

A significant and highly probable thermal degradation pathway specific to ethyl N-(2-hydroxyethyl)carbamate is intramolecular cyclization . The presence of the hydroxyl group on the N-substituent allows for an intramolecular nucleophilic attack on the carbonyl carbon of the carbamate (B1207046) group. This process leads to the formation of a five-membered heterocyclic compound, N-(2-hydroxyethyl)-2-oxazolidinone , and ethanol. This type of cyclization is a known reaction for related hydroxy-substituted carbamates. ionike.comprepchem.com The reaction is typically favored at elevated temperatures. For instance, a related compound, 2-hydroxyethyl-N-2'-hydroxypropyl carbamate, forms 5-methyl-2-oxazolidinone at 45°C. At higher temperatures (above 165°C), dehydration reactions can also occur, potentially leading to imidazolidinone derivatives.

The formation of 2-oxazolidinones from β-aminoalcohols and various carbonylating agents is a well-established synthetic route, which further supports the likelihood of this intramolecular cyclization as a degradation pathway for ethyl N-(2-hydroxyethyl)carbamate. organic-chemistry.orgnih.gov

| Degradation Pathway | Reactant | Key Conditions | Major Products |

| Intramolecular Cyclization | Ethyl N-(2-hydroxyethyl)carbamate | Elevated Temperature | N-(2-hydroxyethyl)-2-oxazolidinone, Ethanol |

| Elimination (Path A) | Ethyl N-(2-hydroxyethyl)carbamate | High Temperature (gas phase) | 2-Hydroxyethyl isocyanate, Ethanol |

| Elimination (Path B) | Ethyl N-(2-hydroxyethyl)carbamate | High Temperature (gas phase) | 2-Aminoethanol, Ethylene, Carbon Dioxide |

The oxidative degradation of ethyl N-(2-hydroxyethyl)carbamate is expected to proceed primarily through reactions with reactive oxygen species (ROS), such as the hydroxyl radical (•OH). mdpi.com While detailed studies on the chemical oxidation of this specific compound are limited, the mechanism can be predicted based on the known reactivity of carbamates and alcohols with strong oxidants.

The hydroxyl radical is a highly reactive, non-selective oxidant that can initiate degradation by abstracting a hydrogen atom from a C-H bond. For ethyl N-(2-hydroxyethyl)carbamate, there are several potential sites for hydrogen abstraction:

The ethyl group (both α and β positions)

The N-methylene group

The O-methylene group of the hydroxyethyl (B10761427) substituent

Abstraction of a hydrogen atom from the carbon atoms of the ethyl or hydroxyethyl groups will generate a carbon-centered radical. This radical can then react with molecular oxygen to form a peroxyl radical (ROO•), which can subsequently undergo a series of reactions leading to the formation of hydroperoxides, aldehydes, ketones, and carboxylic acids, ultimately resulting in the cleavage of the molecule.

For a related compound, 2-hydroxyethyl carbamate, the estimated hydroxyl radical rate constant is 12.4 x 10⁻¹² cm³/molecule-sec at 25°C, indicating a high susceptibility to oxidative degradation in environments where hydroxyl radicals are present. nih.gov

In biological systems, the enzymatic oxidation of ethyl carbamate by cytochrome P450 is known to produce reactive metabolites such as vinyl carbamate and 2-hydroxyethyl carbamate. nih.gov While this is a biochemical process, it highlights the susceptibility of the carbamate structure to oxidative transformation.

Based on general principles of organic chemistry, the hydroxyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid. This would lead to the formation of N-(ethoxycarbonyl)glycine.

| Oxidant | Potential Reaction Site | Initial Products |

| Hydroxyl Radical (•OH) | Ethyl group C-H bonds | Carbon-centered radicals, leading to hydroperoxides and carbonyl compounds. |

| Hydroxyl Radical (•OH) | N-CH₂- and O-CH₂- C-H bonds | Carbon-centered radicals, potentially leading to fragmentation of the molecule. |

| Strong Oxidants (e.g., KMnO₄, CrO₃) | -CH₂OH group | N-(ethoxycarbonyl)acetaldehyde, N-(ethoxycarbonyl)glycine |

The degradation pathways of ethyl N-(2-hydroxyethyl)carbamate involve several key reaction intermediates that dictate the final product distribution.

In thermal degradation:

Cyclic Transition States: For the elimination reaction that produces an amine, alkene, and carbon dioxide, a six-membered cyclic transition state is proposed. This type of concerted mechanism is common in the pyrolysis of esters and carbamates. researchgate.netcdnsciencepub.com

Tetrahedral Intermediate: In the intramolecular cyclization to form N-(2-hydroxyethyl)-2-oxazolidinone, the initial step is the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon. This forms a transient tetrahedral intermediate which then collapses, eliminating ethanol to yield the stable five-membered ring.

Isocyanates: The formation of 2-hydroxyethyl isocyanate as an intermediate is a key step in one of the proposed elimination pathways. Isocyanates are reactive species that can subsequently undergo further reactions, such as polymerization or reaction with any available nucleophiles. researchgate.net

In oxidative degradation:

Carbon-centered Radicals: The abstraction of a hydrogen atom by a hydroxyl radical generates a carbon-centered radical at one of the aliphatic positions of the molecule. The stability and subsequent reaction of this radical intermediate will influence the degradation products.

Peroxyl Radicals (ROO•): In an aerobic environment, the carbon-centered radicals are expected to rapidly react with molecular oxygen to form peroxyl radicals. These are key intermediates in autoxidation processes and can propagate the degradation chain reaction. mdpi.com

Alkoxyl Radicals (RO•): Peroxyl radicals can be converted to alkoxyl radicals, which can undergo further reactions such as β-scission, leading to the cleavage of C-C bonds and fragmentation of the molecule.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

Structural Elucidation via ¹H and ¹³C NMR

The structural identity of ethyl N-(2-hydroxyethyl)carbamate can be unequivocally confirmed through the analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra.

In the ¹H NMR spectrum, characteristic signals corresponding to the different proton environments within the molecule are observed. The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group. The protons of the hydroxyethyl (B10761427) moiety also give rise to distinct signals, usually multiplets, for the two methylene groups. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in ethyl N-(2-hydroxyethyl)carbamate produces a distinct signal. The carbonyl carbon of the carbamate (B1207046) group is particularly noteworthy, appearing at a characteristic downfield chemical shift.

A representative dataset for the ¹H and ¹³C NMR of ethyl N-(2-hydroxyethyl)carbamate is presented in the table below.

¹H and ¹³C NMR Spectroscopic Data for Ethyl N-(2-hydroxyethyl)carbamate

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.15 | Triplet | -CH₃ |

| ¹H | ~4.00 | Quartet | -O-CH₂-CH₃ |

| ¹H | ~3.25 | Multiplet | -NH-CH₂- |

| ¹H | ~3.60 | Multiplet | -CH₂-OH |

| ¹³C | ~14 | -CH₃ | |

| ¹³C | ~61 | -O-CH₂-CH₃ | |

| ¹³C | ~43 | -NH-CH₂- | |

| ¹³C | ~62 | -CH₂-OH | |

| ¹³C | ~157 | C=O |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mechanistic Studies via In-Situ NMR

In-situ NMR spectroscopy is a powerful tool for studying reaction mechanisms by monitoring the reaction mixture directly in the NMR tube over time. This technique allows for the identification of transient intermediates and the determination of reaction kinetics. For instance, the formation of ethyl N-(2-hydroxyethyl)carbamate from its precursors can be followed by observing the appearance of its characteristic NMR signals and the simultaneous disappearance of the reactant signals. This provides valuable insights into the reaction pathway and helps in optimizing reaction conditions.

Quantitative Analysis Methodologies (e.g., ¹³C Spin-Lattice Relaxation Time Measurements)

Quantitative NMR (qNMR) offers a method for determining the concentration or purity of a substance. For accurate quantitative analysis, especially using ¹³C NMR, understanding the spin-lattice relaxation times (T₁) of the carbon nuclei is essential. scilit.com The T₁ value reflects the time it takes for the nuclear spins to return to their equilibrium state after being perturbed by a radiofrequency pulse.

Different carbon atoms in a molecule can have significantly different T₁ values. For quantitative ¹³C NMR, the delay time between successive pulses must be sufficiently long (typically 5-7 times the longest T₁) to ensure complete relaxation of all nuclei, which is necessary for the signal integrals to be directly proportional to the number of nuclei. osti.gov The measurement of ¹³C T₁ values for ethyl N-(2-hydroxyethyl)carbamate allows for the development of robust quantitative methods for its analysis in various matrices.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and in elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Product Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For ethyl N-(2-hydroxyethyl)carbamate (C₅H₁₁NO₃), the theoretical exact mass can be calculated. Experimental measurement of the mass-to-charge ratio of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with high precision using HRMS allows for unambiguous confirmation of its elemental formula, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation, and the resulting product ions are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

The fragmentation of ethyl N-(2-hydroxyethyl)carbamate in the mass spectrometer can occur through various pathways, such as the loss of small neutral molecules. Common fragmentation patterns for carbamates include cleavage of the ester and amide bonds. libretexts.org For example, the protonated molecule of ethyl N-(2-hydroxyethyl)carbamate could fragment by losing the ethoxy group (-OCH₂CH₃) or the hydroxyethyl group (-CH₂CH₂OH). Analysis of these fragmentation pathways provides detailed structural information that complements the data obtained from NMR spectroscopy.

A plausible fragmentation pathway for protonated ethyl N-(2-hydroxyethyl)carbamate ([M+H]⁺) is outlined in the table below.

Proposed Fragmentation of [Ethyl N-(2-hydroxyethyl)carbamate+H]⁺ in Tandem MS

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 134.08 | 88.05 | C₂H₅OH (Ethanol) | [HO-CH₂-CH₂-NCO]H⁺ |

| 134.08 | 90.06 | C₂H₄O (Acetaldehyde) | [C₂H₅O-C(O)-NH₃]⁺ |

| 134.08 | 61.04 | C₂H₅O-C(O)H (Ethyl formate) | [NH₂-CH₂-CH₂-OH]H⁺ |

Note: m/z values are calculated for the monoisotopic masses.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are fundamental tools for characterizing the molecular structure and bonding within ethyl N-(2-hydroxyethyl)carbamate. These techniques probe the energy differences between vibrational and electronic states, respectively, offering a detailed picture of the molecule's constituent parts and electron distribution.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of ethyl N-(2-hydroxyethyl)carbamate displays characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups.

A prominent feature in the spectrum is a strong, sharp absorption band typically observed around 1700-1705 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the carbamate group. Additionally, a broad absorption band is present in the region of 3300–3500 cm⁻¹, which arises from the overlapping stretching vibrations of the O–H group of the alcohol and the N–H group of the carbamate. The broadness of this peak suggests the presence of hydrogen bonding. Other characteristic peaks include the C-O stretching vibrations around 1250 cm⁻¹ and C-H stretching vibrations between 2850-3000 cm⁻¹. libretexts.org

Table 1: Key FT-IR Absorption Bands for Ethyl N-(2-hydroxyethyl)carbamate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) / N-H (Amide) | Stretching | 3500 - 3300 | Strong, Broad |

| C-H (Alkane) | Stretching | 3000 - 2850 | Medium |

| C=O (Carbamate) | Stretching | 1705 - 1700 | Strong |

| C-O (Ester/Alcohol) | Stretching | 1320 - 1210 | Strong |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. The electronic structure of ethyl N-(2-hydroxyethyl)carbamate contains σ (sigma) bonds, π (pi) bonds within the carbonyl group, and non-bonding (n) electrons on the oxygen and nitrogen atoms.

The primary electronic transitions observable for this compound with a standard UV-Vis spectrophotometer (200-800 nm) are the n → π* and π → π* transitions associated with the carbamate chromophore. cutm.ac.inlibretexts.org

n → π Transition: This transition involves exciting a non-bonding electron from an n orbital (on the oxygen or nitrogen atom) to the antibonding π orbital of the carbonyl group. pharmatutor.org These transitions are typically "forbidden" by symmetry rules, resulting in a weak absorption band (low molar absorptivity) at a longer wavelength, generally in the range of 270-350 nm. cutm.ac.in

π → π Transition: This transition involves promoting an electron from the bonding π orbital of the C=O double bond to the corresponding antibonding π orbital. pharmatutor.orgyoutube.com This is a symmetry-allowed transition, leading to a strong absorption band (high molar absorptivity) at a shorter wavelength, usually below 200 nm for an isolated carbonyl group. cutm.ac.inlibretexts.org

Table 2: Electronic Transitions for Ethyl N-(2-hydroxyethyl)carbamate

| Transition | Orbitals Involved | Expected Wavelength Range | Intensity |

| π → π | π (C=O) → π (C=O) | ~180 - 200 nm | High |

| n → π | n (O, N) → π (C=O) | ~270 - 350 nm | Low |

X-ray Crystallography

While a specific single-crystal X-ray diffraction study for ethyl N-(2-hydroxyethyl)carbamate is not detailed in the provided search results, this technique remains the gold standard for elucidating its solid-state structure. The process involves growing a suitable single crystal of the compound and irradiating it with an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined with high precision.

The crystal packing of ethyl N-(2-hydroxyethyl)carbamate is dictated by intermolecular forces, primarily hydrogen bonding. The molecule contains multiple hydrogen bond donors (the N-H group and the terminal O-H group) and acceptors (the carbonyl oxygen and the hydroxyl oxygen).

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. It is widely used to investigate the electronic structure, reactivity, and spectroscopic properties of organic molecules, including the carbamate (B1207046) family.

The electronic properties of a molecule are fundamental to its reactivity. Key descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions.

A frontier molecular orbital analysis performed on a large set of 178 carbamates using DFT at the PBE/6-311+G* level of theory provides insight into the typical electronic characteristics of this class of compounds. mdpi.com The study revealed a wide range of values for various electronic descriptors, reflecting the diverse chemical space occupied by carbamates. mdpi.com

| DFT Descriptor | Minimum Value (eV) | Maximum Value (eV) | Mean Value (eV) |

|---|---|---|---|

| EHOMO | -1.23 | 1.83 | - |

| ELUMO | 6.05 | 9.96 | - |

| HOMO-LUMO Gap (ΔE) | - | - | 8.08 (± 0.81 SD) |

These calculations demonstrate that while individual properties vary, carbamates as a class possess substantial HOMO-LUMO gaps, indicating general electronic stability. mdpi.com

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms, including the identification of intermediates and transition states. sumitomo-chem.co.jprsc.org This is particularly valuable for understanding catalyzed reactions.

Pathway 1: Involves the direct dehydrogenation of the starting alcohol, with a calculated net energy change of -84.7 kcal/mol, indicating a thermodynamically favorable route. mdpi.com

This analysis highlights how DFT can unravel complex multi-step transformations and explain how catalytic cycles can overcome significant energy barriers to make a reaction feasible. mdpi.com Similar computational studies have been conducted on the Ir-catalyzed formation of allyl carbamates from CO₂ and the mechanism of carbamate formation from CO₂ and various amines, revealing the critical role of catalysts or assisting molecules in activating reactants and stabilizing transition states. rsc.orgnih.govresearchgate.net

| Pathway | Description | Calculated Net Energy |

|---|---|---|

| Pathway 1 | Direct dehydrogenation route | -84.7 kcal/mol |

| Pathway 2 | Alternative intermediate route | +90.1 kcal/mol |

| Overall Reaction | Combined pathways with catalyst regeneration | -238.7 kcal/mol |

Computational methods can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental results to validate proposed structures. sumitomo-chem.co.jpgithub.io This synergy between theoretical prediction and experimental measurement is a powerful tool for structural elucidation.

A study on a series of ethyl benzyl (B1604629) carbamates systematically compared experimental IR frequencies with those calculated using different levels of theory to determine the most accurate predictive method. scirp.org The performance of various methods was evaluated by comparing the calculated vibrational frequencies for key functional groups (N-H stretch, C=O stretch) against experimental data. scirp.org The Hartree-Fock (HF) method with the 6-31+G(d) basis set was found to provide the best agreement in that particular study. scirp.org

| Vibrational Mode | Experimental Frequency | Calculated Frequency (HF/6-31+G(d)) | Difference |

|---|---|---|---|

| ν(N-H) | 3332 | 3447 | 115 |

| ν(C=O) | 1687 | 1752 | 65 |

| ν(C-N) | 1256 | 1246 | -10 |

Furthermore, combined spectroscopic and computational studies on carbamate monomers have utilized DFT calculations to simulate IR, VCD (Vibrational Circular Dichroism), and NMR spectra. acs.orgchemrxiv.org By comparing the simulated spectra of various low-energy conformations with experimental data, researchers can validate the computationally determined structures and gain detailed insight into the conformational preferences of the molecule in solution. acs.orgchemrxiv.org

Molecular Dynamics and Simulation

While DFT is excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment, such as solvents.

Computational conformational searches, often using methods like mixed torsional/low-mode sampling, can generate a wide range of possible structures. chemrxiv.orgnih.gov These initial geometries are then typically optimized using DFT to find the most stable, low-energy conformers. chemrxiv.orgnih.gov A study on a Boc-carbamate monomer generated 49 unique conformations, which were then optimized with DFT to explore the potential energy surface. chemrxiv.orgnih.gov This analysis revealed that the most stable conformers were stabilized by intramolecular hydrogen bonds. chemrxiv.org

In a different study, the crystal structure of ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate was determined to have a folded conformation, a finding that was corroborated by NMR and UV spectral studies of the compound in solution. rsc.org This demonstrates how computational and experimental techniques converge to provide a consistent picture of a molecule's preferred shape.

The solvent environment can significantly impact a molecule's conformation, reactivity, and spectroscopic properties. ucsb.edu Computational models can account for these effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by representing the solvent as a continuous medium with specific dielectric properties. nih.govresearchgate.net

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model in DFT calculations. nih.gov It has been used in conformational analyses of carbamates to simulate the effects of a solvent like chloroform. chemrxiv.orgnih.gov

Computational analysis has also been used to explain experimental observations, such as the relative insensitivity of the carbamate C-N rotational barrier to solvent polarity compared to that of amides. researchgate.net A study using a continuum reaction field model to calculate solvation energies for the ground and transition states of methyl N,N-dimethylcarbamate found that the effect of bulk solvent polarity was minimal. researchgate.net The calculations further showed that the carbamate is a less capable hydrogen-bond acceptor than a comparable amide, and its rotational barrier does not increase significantly upon protonation or hydrogen-bonding, explaining the observed difference in solvent effects. researchgate.net

Advanced Computational Tools

Modern computational chemistry offers a suite of tools that allow for the detailed analysis of molecular properties. These methods are instrumental in predicting molecular geometry, electronic distribution, and the forces that govern interactions between molecules, which are crucial for understanding the macroscopic properties and behavior of the compound.

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the crystal lattice). The resulting Hirshfeld surface provides a three-dimensional picture of the molecule's shape and its contact with neighboring molecules.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), a detailed understanding of intermolecular contacts can be achieved. The dnorm value is calculated from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), and is color-coded on the surface. Red regions on the dnorm map indicate close contacts with neighboring molecules, which are often associated with hydrogen bonds and other strong interactions. Blue regions represent longer contacts, typically corresponding to weaker van der Waals forces.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. These plots are histograms of di versus de, where specific patterns are characteristic of different interaction types. For a molecule like ethyl N-(2-hydroxyethyl)carbamate, the key interactions would involve the hydroxyl and amine protons acting as hydrogen bond donors, and the carbonyl and hydroxyl oxygens acting as acceptors.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for Ethyl N-(2-hydroxyethyl)carbamate from Hirshfeld Surface Analysis

| Interaction Type | Hypothetical Percentage Contribution | Description |

| O···H / H···O | 40% | Represents strong hydrogen bonding involving the hydroxyl and carbamate groups. |

| H···H | 35% | Corresponds to van der Waals interactions between hydrogen atoms on the molecular periphery. |

| C···H / H···C | 15% | Indicates weaker C-H···O or other van der Waals contacts. |

| O···O | 5% | Relates to close contacts between oxygen atoms. |

| N···H / H···N | 4% | Represents the N-H···O hydrogen bonds. |

| Other | 1% | Includes minor contacts such as C···C, C···N, etc. |

This table is illustrative and based on typical values for organic molecules with similar functional groups. Actual values would require experimental crystallographic data and subsequent computational analysis.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine a range of molecular properties known as quantum chemical descriptors. These descriptors provide insight into the electronic structure, reactivity, and stability of a molecule. nih.gov For ethyl N-(2-hydroxyethyl)carbamate, these calculations can predict its behavior in chemical reactions.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

From these orbital energies, various reactivity indices can be calculated:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η).

These descriptors, when calculated for ethyl N-(2-hydroxyethyl)carbamate, would quantify its reactivity profile. The presence of electronegative oxygen and nitrogen atoms would significantly influence the values of these parameters.

Table 2: Illustrative Quantum Chemical Descriptors for Ethyl N-(2-hydroxyethyl)carbamate

| Descriptor | Symbol | Hypothetical Value | Significance |

| HOMO Energy | EHOMO | -9.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | ELUMO | 1.5 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | ΔE | 11.0 eV | A large gap suggests high kinetic stability. |

| Ionization Potential | I | 9.5 eV | Energy required to remove an electron from the molecule. |

| Electron Affinity | A | -1.5 eV | Energy change upon gaining an electron. |

| Electronegativity | χ | 4.0 eV | Measures the overall electron-attracting power of the molecule. |

| Chemical Hardness | η | 5.5 eV | Indicates resistance to deformation of the electron cloud. |

| Chemical Softness | S | 0.18 eV⁻¹ | Reflects the molecule's polarizability. |

| Electrophilicity Index | ω | 1.45 eV | Quantifies the electrophilic nature of the molecule. |

This table contains illustrative values based on general principles of quantum chemistry for a molecule with these functional groups. Precise values would necessitate specific DFT or other high-level computational calculations.

Applications in Chemical Synthesis and Materials Science Research

Role as a Chemical Building Block in Organic Synthesis

As a chemical intermediate, ethyl N-(2-hydroxyethyl)carbamate serves as a foundational component for constructing more elaborate molecular architectures.

Ethyl N-(2-hydroxyethyl)carbamate is utilized as an intermediate in the synthesis of diverse and complex molecules, including pharmaceutical agents. Its structure allows for selective modifications at either the hydroxyl or the carbamate (B1207046) group, enabling the stepwise assembly of intricate chemical entities. The compound essentially provides a protected form of ethanolamine (B43304), where the amine's reactivity is moderated by the ethyl carbamate group, allowing chemists to perform reactions on the hydroxyl group without interference from the nitrogen atom.

The compound is a useful tool in the development of new synthetic methods. Methodologies for forming carbamates often involve the reaction of an amine with a chloroformate, such as the synthesis of ethyl N-(2-hydroxyethyl)carbamate from 2-hydroxyethylamine and ethyl chloroformate. Its presence in a synthetic pathway allows for the introduction of a hydroxyethyl-carbamate moiety, which can be a key structural feature in certain target molecules or can be further transformed. For instance, under specific thermal conditions, related hydroxyalkyl carbamates are known to cyclize, forming heterocyclic structures like 5-methyl-2-oxazolidinone, demonstrating a pathway from linear carbamates to cyclic systems.

In the complex world of multi-step organic synthesis, particularly in peptide synthesis, protecting functional groups is essential to prevent unwanted side reactions. masterorganicchemistry.com Amines are particularly reactive and basic, and it is often necessary to "tame" their reactivity. chem-station.com Carbamates are an excellent choice for this purpose, serving as effective protecting groups that can be added and removed under specific, often mild, conditions. masterorganicchemistry.comchem-station.com

The ethyl carbamate portion of ethyl N-(2-hydroxyethyl)carbamate can function as such a protecting group for the amino functionality of the parent molecule, ethanolamine. nih.gov This strategy is fundamental in syntheses where other parts of a molecule must be modified without affecting the amine. masterorganicchemistry.com The utility of carbamate protecting groups like the common t-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) groups in peptide synthesis highlights this principle. masterorganicchemistry.com Different carbamate groups can be removed under different conditions (e.g., acid, base, or hydrogenation), allowing for "orthogonal" strategies where one protecting group can be removed while another remains intact. masterorganicchemistry.comchem-station.com

Polymeric and Material Applications

The ability of ethyl N-(2-hydroxyethyl)carbamate to engage in polymerization reactions makes it a valuable monomer for creating new materials, especially polyurethanes.

With reactive sites at both the hydroxyl group and the carbamate's nitrogen, ethyl N-(2-hydroxyethyl)carbamate can act as a monomer in polymerization reactions. google.com Similar to other hydroxy-functionalized monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA), the hydroxyl group provides a key site for chain growth. mdpi.com This bifunctionality allows it to be incorporated into polymer backbones, contributing to the final properties of the material.

A significant application of hydroxyalkyl carbamates, including structures analogous to ethyl N-(2-hydroxyethyl)carbamate, is in the synthesis of polyurethanes through non-isocyanate routes. google.com Traditional polyurethane synthesis involves the use of highly toxic isocyanates. kit-technology.de An alternative, greener approach involves the reaction of hydroxy carbamates with compounds like urea (B33335) at elevated temperatures. google.com In this process, the hydroxy carbamate acts as the diol-equivalent, reacting to form the characteristic urethane (B1682113) linkages of the polymer chain. google.comkit-technology.de

Patented methods describe the preparation of polyurethanes by heating various hydroxy carbamates, such as N,N'-trimethylene-bis(beta-hydroxyethyl) carbamate, with urea. google.com These precursor hydroxy carbamates are often synthesized by reacting an amine with ethylene (B1197577) carbonate. google.com This demonstrates a complete non-isocyanate pathway where ethyl N-(2-hydroxyethyl)carbamate and similar structures serve as key intermediates for producing polyurethanes. google.com Depending on reaction conditions, intramolecular reactions can also lead to the formation of related cyclic structures, such as oxazolidinones.

Interactive Data Tables

Table 1: Research Findings on Ethyl N-(2-hydroxyethyl)carbamate and Related Compounds

| Application Area | Specific Role | Key Research Finding/Example |

|---|---|---|

| Organic Synthesis | Intermediate | Serves as a building block for pharmaceutical agents due to its modifiable structure. |

| Protecting Groups | Amine Protection | Carbamates are used to moderate amine reactivity during multi-step synthesis. masterorganicchemistry.comchem-station.com |

| Polymer Chemistry | Polyurethane Monomer | Hydroxy carbamates react with urea in non-isocyanate routes to form polyurethanes. google.com |

| Materials Science | Precursor to Cyclic Compounds | At elevated temperatures, related hydroxyalkyl carbamates can undergo cyclization to form oxazolidinones. |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-hydroxyethyl methacrylate (HEMA) |

| 2-hydroxyethylamine |

| 5-methyl-2-oxazolidinone |

| Carboxybenzyl (Cbz) |

| Ethylene carbonate |

| Ethyl N-(2-hydroxyethyl)carbamate |

| Ethyl chloroformate |

| N,N'-trimethylene-bis(beta-hydroxyethyl) carbamate |

| t-butyloxycarbonyl (Boc) |

Development of Advanced Materials

The bifunctional nature of ethyl N-(2-hydroxyethyl)carbamate, containing both a hydroxyl (-OH) group and a carbamate (-NHCOO-) group, makes it a valuable monomer in the synthesis of advanced polymers, particularly polyurethanes. Research in materials science has explored the use of hydroxy carbamates as building blocks for creating polymers through polycondensation reactions, offering alternatives to traditional synthesis routes that may involve hazardous reagents like phosgene (B1210022). msu.edu

The fundamental principle involves the reaction of the hydroxyl group of one monomer with a reactive group on another, leading to the formation of a polymer chain. Studies have demonstrated that polyurethanes can be synthesized by reacting hydroxy carbamates with compounds like urea or by using ethylene carbonate to form hydroxyethyl (B10761427) urethane intermediates that are then polymerized. msu.edugoogle.com For instance, poly(amide urethane)s have been successfully prepared through the polycondensation of α-hydroxy-ω-O-hydroxyethyl urethanes at elevated temperatures, typically around 150°C. researchgate.net These methods highlight the utility of the hydroxyethyl carbamate moiety in constructing complex polymer backbones. The resulting polyurethanes often exhibit semicrystalline properties with melting points ranging from 150 to 200 °C. researchgate.net

Table 1: Use of Hydroxyethyl Carbamate Moieties in Polymer Synthesis

| Polymer Type | Synthesis Approach | Key Intermediates/Reactants | Relevant Findings | Source(s) |

|---|---|---|---|---|

| Polyurethanes | Isocyanate-free and phosgene-free method | Carbamate esters, Ethylene carbonate | Ethylene carbonate provides a more direct route to producing polyurethanes compared to other methods. | msu.edu |

| Polyurethanes | Reaction of a hydroxy carbamate with urea | Hydroxy carbamate (e.g., from ethanolamine and ethylene carbonate), Urea | Provides a novel and economical method for preparing various polyurethanes (polycarbamates). | google.com |

| Poly(amide urethane)s | Polycondensation | α-hydroxy-ω-O-hydroxyethyl urethanes | The polycondensation reaction requires temperatures of around 150°C to achieve sufficient reactivity. The resulting polymers are semicrystalline. | researchgate.net |

Chemical Process Research

In the field of chemical process research, the stability and degradation of compounds like ethyl N-(2-hydroxyethyl)carbamate are of significant interest, particularly within the context of industrial applications such as post-combustion carbon capture (PCCC).

Investigating Degradation in Carbon Capture Systems

Amine-based scrubbing is a leading technology for capturing CO₂ from flue gas. uky.edu However, the harsh operating conditions, including high temperatures (in the stripper column), high CO₂ concentrations, and the presence of oxygen, lead to the chemical degradation of the amine solvents. bellona.orgacs.org This degradation is a major operational challenge, causing solvent loss, reduced capture efficiency, and equipment corrosion. acs.orgnih.gov

Research into the degradation of primary amines like monoethanolamine (MEA), a common solvent, reveals complex reaction pathways. acs.org A key degradation mechanism involves the reaction of MEA with CO₂ at high temperatures to form carbamate intermediates. acs.orgforcetechnology.com This can lead to the formation of cyclic compounds such as 2-oxazolidone. acs.org This 2-oxazolidone can then react with another MEA molecule to yield products like N-(2-hydroxyethyl)-ethylenediamine (HEEDA). uky.eduacs.org

The study of these pathways is crucial for understanding the potential degradation of ethyl N-(2-hydroxyethyl)carbamate if it were present in a carbon capture solvent. The carbamate and hydroxyethyl functional groups that comprise the molecule are known to be reactive under these conditions. The presence of oxygen can also lead to oxidative degradation, forming a variety of fragmented and oxidized byproducts. bellona.org

Table 2: Selected Thermal Degradation Products Identified in Monoethanolamine (MEA)-Based CO₂ Capture Systems

| Degradation Product | Abbreviation | Formation Pathway Context | Source(s) |

|---|---|---|---|

| 2-Oxazolidone | OZD | Formed from the reaction of MEA and CO₂ at high temperatures; a key intermediate in further degradation. | uky.eduacs.org |

| N-(2-hydroxyethyl)-ethylenediamine | HEEDA | Formed from the reaction of 2-oxazolidone with MEA. | uky.eduacs.org |

| N-(2-hydroxyethyl)-imidazoline-2-one | HEIA | Identified as a significant thermal degradation byproduct of MEA. | uky.edu |

| N,N'-di(hydroxyethyl)urea | - | An intermediate in the formation of HEEDA from 2-oxazolidone. | acs.org |

Studies on Solvent Stability and Performance

The stability of the solvent is paramount for the economic and environmental viability of a carbon capture plant. The degradation of amine solvents directly impacts their performance. The irreversible conversion of the active amine into other products results in a direct loss of CO₂ absorption capacity. bellona.orgacs.org This necessitates the continuous replenishment of the solvent, adding to the operational cost. acs.org

Furthermore, the accumulation of degradation products can have several detrimental effects on the physical properties of the solvent. Research has shown that degradation can lead to an increase in the solvent's viscosity, which in turn requires more energy for pumping and circulation. acs.org It can also cause operational problems such as foaming and fouling of equipment. acs.orgnih.gov

Biofilm Inhibition Research (as a scaffold)

Bacterial biofilms are resilient communities of bacteria that adhere to surfaces, posing significant challenges in medical and industrial settings due to their high resistance to antibiotics. ku.edu A key area of research is the discovery of small molecules that can inhibit the formation of these biofilms. In this context, the carbamate chemical structure has been explored as a potential scaffold for developing new anti-biofilm agents.

While research on ethyl N-(2-hydroxyethyl)carbamate itself is limited in this specific application, extensive studies have been conducted on a very close structural analogue, ethyl N-(2-phenethyl)carbamate . This compound, which differs only by the substitution of the hydroxyethyl group with a phenethyl group, was identified as a bacterial metabolite and has been used as a foundational structure—or scaffold—to develop a library of new potential biofilm inhibitors. ku.eduresearchgate.net

Initial testing showed that the parent scaffold, ethyl N-(2-phenethyl)carbamate, exhibited moderate activity in inhibiting biofilm formation across several medically relevant bacterial strains. ku.edu For example, at a concentration of 200 μM, it demonstrated notable inhibition against Staphylococcus epidermidis, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Enterococcus faecium (VRE). ku.edu Researchers then synthesized an 88-member library of analogues by systematically modifying the core structure to identify molecules with enhanced potency. ku.edunih.gov This structure-activity relationship (SAR) study led to the discovery of a new class of potent biofilm inhibitors based on a menthyl carbamate scaffold, which showed low micromolar inhibitory concentrations (IC₅₀) against various S. aureus biofilms. ku.edu This line of research demonstrates the utility of the ethyl carbamate framework as a tunable scaffold for the development of novel therapeutic agents targeting bacterial biofilms.

Table 3: Biofilm Inhibition by the Scaffold Compound Ethyl N-(2-phenethyl)carbamate

| Bacterial Strain | Inhibition at 200 µM | Source(s) |

|---|---|---|

| Rhodospirillum salexigens | 59.7% | ku.edu |

| Staphylococcus epidermidis | 63.1% | ku.edu |

| Methicillin-resistant S. aureus (MRSA) | 68.1% | ku.edu |

| Vancomycin-resistant Enterococcus faecium (VRE) | 80.2% | ku.edu |

| Multi-drug resistant Acinetobacter baumannii (MDRAB) | 52.0% | ku.edu |

| Escherichia coli | 40.8% | ku.edu |

Comparative Studies and Analogous Systems

Structure-Reactivity Relationships within Carbamate (B1207046) Derivatives

The reactivity of the carbamate group is fundamental to the biological and chemical properties of this class of compounds. nih.govnih.gov Carbamates are structurally related to both esters and amides, and their stability and reaction pathways are dictated by the substituents attached to the nitrogen and oxygen atoms. The reactivity of the carbamate's carbonyl group is a key factor, influencing its role in both planned chemical reactions and metabolic processes. acs.org

Key structural factors influencing carbamate reactivity include: